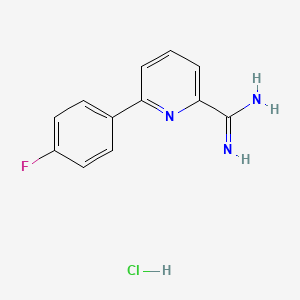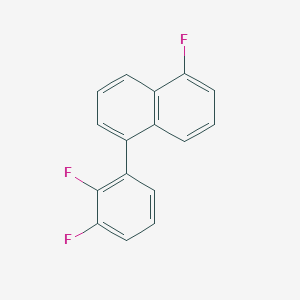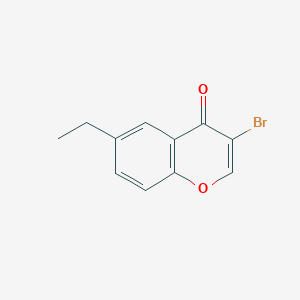
2-(Bromomethyl)naphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-8-acetonitrile typically involves the bromination of naphthalene derivatives. One common method is the bromination of 8-acetonitrile naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)naphthalene-8-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield naphthylmethylamines, while oxidation reactions can produce naphthoquinones.
Applications De Recherche Scientifique
2-(Bromomethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)naphthalene-8-acetonitrile involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids, which can lead to biological effects such as enzyme inhibition or DNA modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)naphthalene-8-acetonitrile
- 2-(Iodomethyl)naphthalene-8-acetonitrile
- 1-(Bromomethyl)naphthalene-8-acetonitrile
Uniqueness
Compared to its analogs, 2-(Bromomethyl)naphthalene-8-acetonitrile is unique due to the specific reactivity of the bromomethyl group. Bromine is a better leaving group compared to chlorine, making the compound more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications and biological studies.
Propriétés
Formule moléculaire |
C13H10BrN |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-[7-(bromomethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |
Clé InChI |
OKMKIGYIBDDADI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


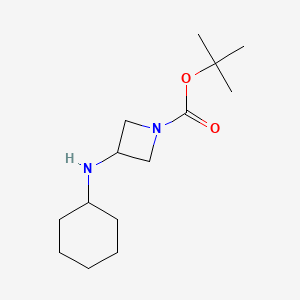
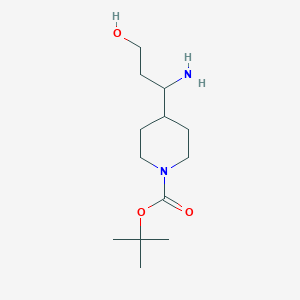
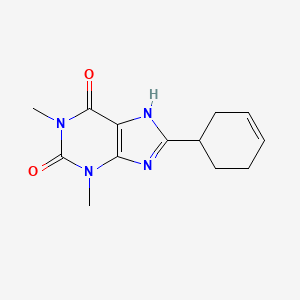
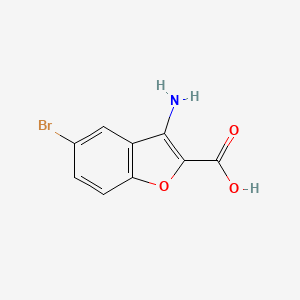


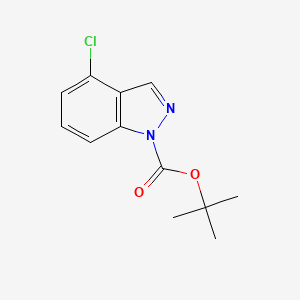

![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
